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4-Acetamido-2-

methylnitrobenzene

Cat. No.: B181105 Get Quote

An In-depth Technical Guide to 4-Acetamido-2-
methylnitrobenzene
For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatile Potential
4-Acetamido-2-methylnitrobenzene, also known by its IUPAC name N-(3-methyl-4-

nitrophenyl)acetamide, is a substituted nitroaromatic compound with significant potential in

various scientific and industrial domains. Its unique molecular architecture, featuring an

acetamido group and a nitro functionality on a toluene backbone, bestows upon it a rich

chemical reactivity that makes it a valuable intermediate in organic synthesis. This guide aims

to provide a comprehensive technical overview of its physical and chemical properties,

synthesis, characterization, and potential applications, with a particular focus on its relevance

to researchers and professionals in the field of drug development. The insights provided herein

are intended to facilitate a deeper understanding of this compound and to empower its effective

utilization in research and development endeavors.

Chemical Identity and Molecular Structure
A thorough understanding of a compound begins with its fundamental chemical identity. The

structural and identifying information for 4-Acetamido-2-methylnitrobenzene is summarized
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below.

Nomenclature and Identifiers
Property Value

IUPAC Name N-(3-methyl-4-nitrophenyl)acetamide[1][2]

CAS Number 51366-39-3[2][3][4]

Molecular Formula C₉H₁₀N₂O₃[2][3]

Molecular Weight 194.19 g/mol [2][3]

Synonyms

3-Methyl-4-nitroacetanilide, 3'-methyl-4'-

nitroacetanilide, N-(3-methyl-4-

nitrophenyl)acetamide, 3-acetamido-6-

nitrotoluene[2][3][5]

Molecular Structure and Representation
The molecular structure of 4-Acetamido-2-methylnitrobenzene is characterized by a benzene

ring substituted with a methyl group at position 1, a nitro group at position 2, and an acetamido

group at position 4.

Caption: Chemical structure of 4-Acetamido-2-methylnitrobenzene.

Physicochemical Properties
The physical and chemical properties of 4-Acetamido-2-methylnitrobenzene are crucial for its

handling, storage, and application in various chemical processes.

Physical Properties
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Property Value Source(s)

Appearance
Yellow to orange crystalline

solid
[3][4]

Melting Point 95 - 97 °C [3]

Boiling Point 391.9 ± 30.0 °C (Predicted)

Density 1.289 ± 0.06 g/cm³ (Predicted)

Solubility Soluble in DMSO [4]

pKa 13.91 ± 0.70 (Predicted) [4]

Chemical Properties and Reactivity
The chemical behavior of 4-Acetamido-2-methylnitrobenzene is dictated by the interplay of

its functional groups: the electron-withdrawing nitro group, the activating acetamido group, and

the methyl group.

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the

aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic

substitution. It is also a key functional group for reduction to an amino group, a common

transformation in the synthesis of pharmaceuticals and other fine chemicals.

Acetamido Group: As an ortho, para-directing group, the acetamido functionality activates

the benzene ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom

can be delocalized into the aromatic system, influencing the regioselectivity of reactions.

Methyl Group: The methyl group is a weakly activating, ortho, para-directing group that can

influence the steric accessibility of adjacent positions on the aromatic ring.

The presence of both activating and deactivating groups on the same aromatic ring makes 4-
Acetamido-2-methylnitrobenzene a versatile building block for the synthesis of a wide range

of substituted aromatic compounds.

Synthesis and Purification
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While a specific, detailed synthesis protocol for 4-Acetamido-2-methylnitrobenzene is not

readily available in the peer-reviewed literature, a plausible and efficient synthetic route can be

proposed based on well-established organic chemistry principles and analogous

transformations. The synthesis would likely proceed via a two-step sequence starting from 3-

methyl-4-nitroaniline.

Proposed Synthesis Workflow

Starting Material Acetylation Product Purification

3-Methyl-4-nitroaniline Acetic Anhydride (Ac₂O)
Pyridine (catalyst) 4-Acetamido-2-methylnitrobenzene Recrystallization

(e.g., from Ethanol/Water)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Acetamido-2-methylnitrobenzene.

Step-by-Step Experimental Protocol (Proposed)
Objective: To synthesize 4-Acetamido-2-methylnitrobenzene from 3-methyl-4-nitroaniline.

Materials:

3-Methyl-4-nitroaniline

Acetic anhydride

Pyridine (catalytic amount)

Glacial acetic acid (solvent)

Ethanol

Deionized water

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Heating mantle

Ice bath

Buchner funnel and filter paper

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-methyl-4-nitroaniline (1.0 equivalent) in glacial acetic acid.

Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine followed by

the slow, dropwise addition of acetic anhydride (1.1 equivalents).

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour

it into a beaker containing ice-cold water. This will precipitate the crude product.

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the

solid with cold deionized water to remove any remaining acetic acid and other water-soluble

impurities.

Purification: Purify the crude 4-Acetamido-2-methylnitrobenzene by recrystallization from a

suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a

minimal amount of hot ethanol and then add water dropwise until the solution becomes

turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce

crystallization.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a

moderate temperature.

Validation: The identity and purity of the synthesized compound should be confirmed by

analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR

spectroscopy.
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Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

organic compounds. While experimental spectra for 4-Acetamido-2-methylnitrobenzene are

not widely published, the expected spectral features can be predicted based on its structure

and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methyl protons, and the protons of the acetamido group.

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet

or as distinct doublets and a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The

exact chemical shifts and coupling constants will be influenced by the electronic effects of

the substituents.

Methyl Protons: The protons of the methyl group attached to the benzene ring will likely

appear as a singlet at around δ 2.3-2.6 ppm.

Acetamido Protons: The methyl protons of the acetyl group will give a sharp singlet around δ

2.1-2.3 ppm. The N-H proton will appear as a broad singlet at a downfield chemical shift

(typically δ 8.0-10.0 ppm), which is often exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm)

for the carbons of the benzene ring. The chemical shifts will be influenced by the attached

substituents.

Carbonyl Carbon: The carbonyl carbon of the acetamido group will appear at a downfield

chemical shift, typically in the range of δ 168-172 ppm.

Methyl Carbons: The methyl carbon attached to the aromatic ring will resonate at around δ

20-25 ppm, while the methyl carbon of the acetyl group will appear at a similar chemical

shift.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

N-H Stretch: A sharp to moderately broad absorption band in the region of 3250-3350 cm⁻¹

corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch: A strong, sharp absorption band around 1660-1690 cm⁻¹ due to the carbonyl

stretching vibration of the amide (Amide I band).

N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric

and symmetric stretching vibrations of the nitro group, typically around 1500-1550 cm⁻¹ and

1330-1370 cm⁻¹, respectively.

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while

aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations will give rise to several bands in the

1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z =

194, corresponding to the molecular weight of the compound.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the

acetyl group (CH₃CO, 43 Da) or the nitro group (NO₂, 46 Da). Cleavage of the amide bond

could also be observed.

Applications in Research and Drug Development
4-Acetamido-2-methylnitrobenzene serves as a versatile intermediate in several areas of

chemical synthesis and development.
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Pharmaceutical Synthesis
This compound is utilized in the development of analgesic and anti-inflammatory drugs.[3] The

presence of the nitro and acetamido groups allows for further chemical modifications to

produce more complex molecules with potential therapeutic activities. The nitro group can be

reduced to an amine, which is a common functional group in many active pharmaceutical

ingredients.

Analytical Chemistry
In the field of analytical chemistry, 4-Acetamido-2-methylnitrobenzene is employed in

methods for the detection and quantification of nitro compounds.[3] Its well-defined structure

and properties make it a suitable reference standard or a starting material for the synthesis of

analytical reagents.

Polymer Science
The compound also acts as a stabilizer in polymer formulations.[3] It can help to improve the

thermal stability of plastics and prolong their lifespan by preventing degradation caused by

heat, light, or oxidation.[3]

Key Application Areas
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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